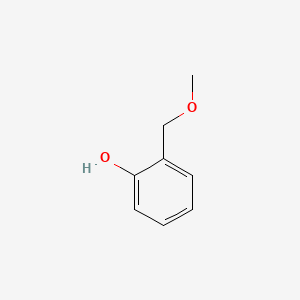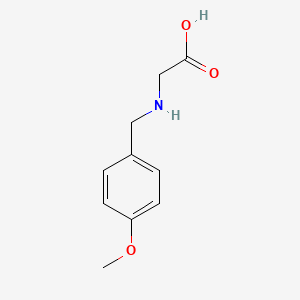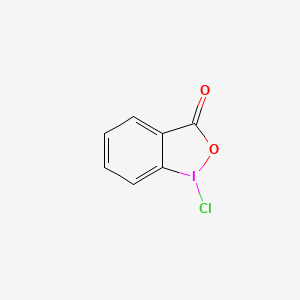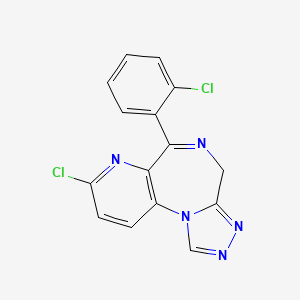
Zapizolam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zapizolam is a pyridodiazepine drug, which is a benzodiazepine analog of the pyridotriazolodiazepine group. It has sedative and anxiolytic effects similar to those produced by benzodiazepine derivatives and has been sold illicitly as a designer drug . The IUPAC name of this compound is 8-Chloro-6-(2-chlorophenyl)-4H-pyrido[2,3-f][1,2,4]triazolo[4,3-a][1,4]diazepine .
Méthodes De Préparation
The synthesis of Zapizolam involves the combination of pyridine and triazole rings fused to a diazepine ring. The specific synthetic routes and reaction conditions for this compound are not widely documented in public databases. it is known that the synthesis of similar compounds, such as 1-methyltriazolobenzodiazepines, can be achieved by heating 1,4-benzodiazepin-2-thiones with hydrazine and acetic acid in n-butanol under reflux
Analyse Des Réactions Chimiques
Zapizolam, like other benzodiazepine derivatives, undergoes various chemical reactions. These include:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents such as chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Zapizolam has been studied for its interactions with the gamma-aminobutyric acid A receptor, acting as a positive allosteric modulator . This makes it relevant in the fields of chemistry, biology, and medicine, particularly for its sedative and anxiolytic properties. Research has also explored its molecular docking and quantum chemical calculations to understand its binding features and electronic properties .
Mécanisme D'action
Zapizolam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor . This means it binds to the receptor and enhances its inhibitory effects on the central nervous system, leading to sedative and anxiolytic effects. The molecular targets involved include the gamma-aminobutyric acid A receptor subunits, which mediate the compound’s effects.
Comparaison Avec Des Composés Similaires
Zapizolam is unique as it is currently the only member of the pyridotriazolodiazepine family . Similar compounds include other benzodiazepine derivatives such as:
- Alprazolam
- Clonazolam
- Flualprazolam
- Flubromazolam
- Nitrazolam
These compounds share similar sedative and anxiolytic properties but differ in their chemical structures and specific effects. This compound’s uniqueness lies in its combination of pyridine and triazole rings fused to a diazepine ring, which is not found in other benzodiazepine derivatives .
Propriétés
Numéro CAS |
64098-32-4 |
|---|---|
Formule moléculaire |
C15H9Cl2N5 |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
12-chloro-9-(2-chlorophenyl)-2,4,5,8,11-pentazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,8,11,13-hexaene |
InChI |
InChI=1S/C15H9Cl2N5/c16-10-4-2-1-3-9(10)14-15-11(5-6-12(17)20-15)22-8-19-21-13(22)7-18-14/h1-6,8H,7H2 |
Clé InChI |
FOWABKOXWTZAKY-UHFFFAOYSA-N |
SMILES |
C1C2=NN=CN2C3=C(C(=N1)C4=CC=CC=C4Cl)N=C(C=C3)Cl |
SMILES canonique |
C1C2=NN=CN2C3=C(C(=N1)C4=CC=CC=C4Cl)N=C(C=C3)Cl |
Autres numéros CAS |
64098-32-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



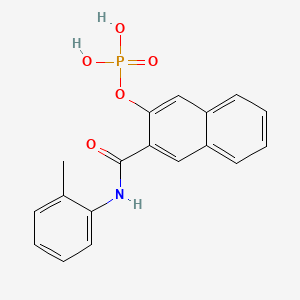

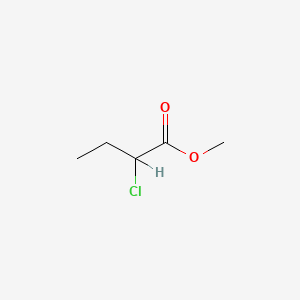
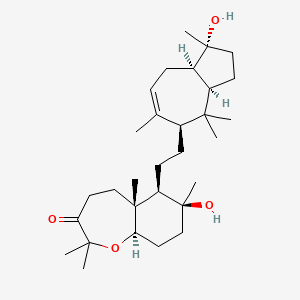
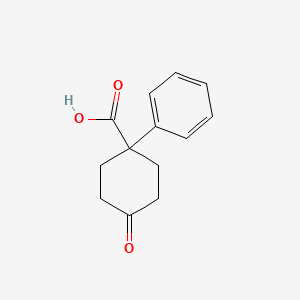
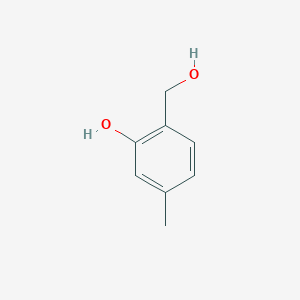
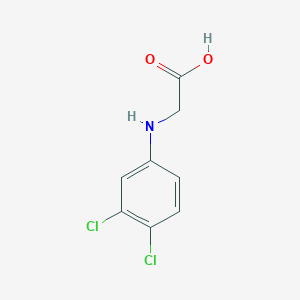
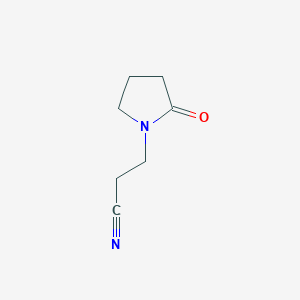
![Silane, trimethyl[3-[(trimethylsilyl)oxy]-1-propynyl]-](/img/structure/B1596355.png)
